molecular formula C20H17F3N4O3S B12476936 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12476936
M. Wt: 450.4 g/mol
InChI Key: QRFDGHOXDZUGAJ-UHFFFAOYSA-N
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Description

2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxin ring, a triazole ring, and a trifluoromethyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the benzodioxin and triazole intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Hydrogen peroxide (H₂O₂)
  • Potassium permanganate (KMnO₄)
  • Sodium borohydride (NaBH₄)
  • Lithium aluminum hydride (LiAlH₄)

Mechanism of Action

The mechanism of action of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting the biochemical pathways they regulate . The trifluoromethyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and binding affinity, while the benzodioxin and triazole rings provide unique interaction sites for biological targets .

Properties

Molecular Formula

C20H17F3N4O3S

Molecular Weight

450.4 g/mol

IUPAC Name

2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C20H17F3N4O3S/c1-27-18(12-5-6-15-16(9-12)30-8-7-29-15)25-26-19(27)31-11-17(28)24-14-4-2-3-13(10-14)20(21,22)23/h2-6,9-10H,7-8,11H2,1H3,(H,24,28)

InChI Key

QRFDGHOXDZUGAJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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